molecular formula C7H4F5NOS2 B2954520 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione CAS No. 1394319-60-8

6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

Cat. No.: B2954520
CAS No.: 1394319-60-8
M. Wt: 277.23
InChI Key: GSNWPGIYCKNVOH-UHFFFAOYSA-N
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Description

6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione is a heterocyclic compound that features a benzoxazole ring substituted with a pentafluorosulfanyl group at the 6-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, which can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The introduction of the pentafluorosulfanyl group can be accomplished using pentafluorosulfanyl chloride (SF5Cl) under specific conditions. Finally, the thione group is introduced by treating the intermediate with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

    6-(Pentafluorosulfanyl)benzo[d]oxazole: Lacks the thione group, which may result in different chemical and biological properties.

    6-(Trifluoromethyl)benzo[d]oxazole-2(3H)-thione: Contains a trifluoromethyl group instead of a pentafluorosulfanyl group, leading to variations in reactivity and stability.

    Benzoxazole-2(3H)-thione: Does not have the pentafluorosulfanyl group, which significantly alters its chemical behavior and applications.

Uniqueness

6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione is unique due to the presence of both the pentafluorosulfanyl and thione groups. The pentafluorosulfanyl group imparts high electronegativity and stability, while the thione group provides additional reactivity, making this compound versatile for various applications.

Properties

IUPAC Name

6-(pentafluoro-λ6-sulfanyl)-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNWPGIYCKNVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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